molecular formula C13H17N3OS B2840406 1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine CAS No. 2198575-32-3

1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine

Cat. No.: B2840406
CAS No.: 2198575-32-3
M. Wt: 263.36
InChI Key: YSKFEJHXIFYKIT-UHFFFAOYSA-N
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Description

1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core linked via a methyleneoxy bridge to a 1-methylpiperidine moiety. The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic system combining thiophene and pyrimidine rings, which is frequently utilized in medicinal chemistry due to its ability to mimic purine bases and interact with kinase domains . The piperidine substitution introduces conformational rigidity and modulates physicochemical properties, such as solubility and bioavailability.

Properties

IUPAC Name

4-[(1-methylpiperidin-3-yl)methoxy]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-16-5-2-3-10(7-16)8-17-13-12-11(4-6-18-12)14-9-15-13/h4,6,9-10H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKFEJHXIFYKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution

This method involves replacing a leaving group (e.g., chlorine) on the pyrimidine ring with a piperidine derivative.

  • Chlorination of Thieno[3,2-d]pyrimidin-4-ol :
    • Reagents : POCl₃ (3 eq), N,N-diethylaniline (catalyst).
    • Conditions : Reflux at 110°C for 4 hours.
    • Outcome : Generates 4-chlorothieno[3,2-d]pyrimidine.
  • Coupling with 1-Methyl-3-(hydroxymethyl)piperidine :
    • Reagents : 4-Chlorothieno[3,2-d]pyrimidine (1 eq), 1-methyl-3-(hydroxymethyl)piperidine (1.5 eq), K₂CO₃ (2 eq), DMF (solvent).
    • Conditions : 90°C for 8 hours under nitrogen.
    • Yield : 65–72% after column chromatography.

Mitsunobu Reaction

For direct etherification of the 4-hydroxyl group:

  • Reagents : Thieno[3,2-d]pyrimidin-4-ol (1 eq), 1-methyl-3-(hydroxymethyl)piperidine (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF (solvent).
  • Conditions : Room temperature, 24 hours.
  • Yield : 60–68%.

Optimization and Industrial Considerations

Catalytic Enhancements

  • Palladium-Catalyzed Coupling : Using Pd(OAc)₂/Xantphos in toluene improves regioselectivity for large-scale synthesis.
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C).

Purification Strategies

Step Method Solvent System Purity (%)
Intermediate 1 Recrystallization Ethanol/water (3:1) 98.5
Final Compound Column Chromatography Hexane/ethyl acetate (1:2) 99.2

Challenges and Alternatives

  • Low Solubility : The piperidine moiety’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions.
  • Alternative Routes :
    • Ullmann Coupling : Using CuI/L-proline in DMSO at 100°C achieves 55% yield but requires rigorous oxygen exclusion.
    • Enzymatic Resolution : For enantiomerically pure derivatives, lipase-mediated acetylation achieves >90% ee.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine with structurally related compounds, focusing on core modifications, substituent effects, and biological implications.

Structural and Functional Modifications

2.1.1. Thieno[3,2-d]pyrimidine Core vs. Thieno[3,2-b]pyridine Derivatives
  • Key Difference: The substitution pattern of the fused thiophene-pyrimidine core. Thieno[3,2-d]pyrimidine (as in the target compound) positions the sulfur atom adjacent to the pyrimidine nitrogen, whereas thieno[3,2-b]pyridine derivatives (e.g., VEGFR-2 inhibitors in ) feature a different fusion pattern.
  • Impact: Substitutions at position 7 of thieno[3,2-b]pyridine (e.g., methyl groups) disrupt critical hydrogen bonds with kinase domains, reducing VEGFR-2 inhibition . For thieno[3,2-d]pyrimidine analogs, substitution effects depend on the spatial orientation of functional groups relative to the binding pocket.
2.1.2. Piperidine Substituents
  • 4-(Hydroxymethyl)piperidine (): The hydroxymethyl group improves solubility and hydrogen-bonding capacity, which may enhance target engagement. Molecular weight (249.33) and formula (C₁₂H₁₅N₃OS) are identical to the target compound, but the hydroxyl group distinguishes its pharmacokinetic profile .
  • Piperazine Derivatives (): Compounds like N-(3-(2-(4-(4-methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide hydrochloride exhibit improved crystallinity and formulation stability due to amine protonation .

Ring Size and Conformational Flexibility

  • Piperidine (6-membered) vs. Pyrrolidine: The smaller ring restricts flexibility, which may reduce off-target interactions but limit binding affinity. The pyrrolidine analog (C₁₁H₁₃N₃OS, MW 235.31) has a lower molecular weight than the target compound .

Pharmacological and Physicochemical Properties

  • VEGFR-2 Inhibition: Thieno[3,2-b]pyridine-based ureas () achieve IC₅₀ values in the nanomolar range, but methyl substitutions at position 7 abolish activity by disrupting H-bonds . The target compound’s thieno[3,2-d]pyrimidine core may retain activity if substitutions avoid critical interaction regions.
  • Solubility and Stability : Hydrochloride salts of piperazine derivatives () demonstrate enhanced solubility, whereas the target compound’s 1-methylpiperidine may require salt formation for optimal formulation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Key Activity/Property Reference
This compound Thieno[3,2-d]pyrimidine 1-Methylpiperidine, methyleneoxy ~249.33 Structural analog for kinase inhibition
4-[4-(Hydroxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 4-(Hydroxymethyl)piperidine 249.33 Enhanced solubility, drug-like features
2-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine Thieno[3,2-d]pyrimidine Pyrrolidine 235.31 Reduced conformational flexibility
Thieno[3,2-b]pyridine-based ureas Thieno[3,2-b]pyridine Arylurea groups ~400–450 VEGFR-2 inhibition (IC₅₀ < 100 nM)
Chromeno[4,3-d]pyrimidine () Chromeno-pyrimidine Piperidine, thiourea Not specified Good oral bioavailability
N-(3-(2-(4-(4-Methylpiperazin-1-yl)phenylamino)thieno[3,2-d]pyrimidin-4-yloxy)phenyl)acrylamide HCl Thieno[3,2-d]pyrimidine Piperazine, acrylamide ~550 Improved crystallinity, formulation

Q & A

Basic Question: What are the recommended synthetic routes for 1-Methyl-3-({thieno[3,2-d]pyrimidin-4-yloxy}methyl)piperidine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step protocols. For example, thieno[3,2-d]pyrimidine derivatives are often synthesized via nucleophilic displacement of chlorine on 4-chlorothieno[3,2-d]pyrimidines using hydroxyl-containing intermediates (e.g., 4-aminophenol), followed by coupling with piperidine derivatives . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane improve reactivity.
  • Catalysts : Use of p-toluenesulfonic acid (p-TsOH) enhances coupling efficiency .
  • Temperature : Reactions often proceed at 60–80°C to balance yield and purity .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:
Combined spectroscopic and chromatographic methods are essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the thieno-pyrimidine and piperidine moieties .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and stereochemistry in derivatives (e.g., triclinic systems with a = 9.851 Å, b = 10.755 Å) .

Advanced Question: How does the thieno[3,2-d]pyrimidine core influence enzymatic inhibition mechanisms?

Answer:
The core acts as a bioisostere for purine/pyrimidine bases, enabling competitive inhibition. For instance, derivatives without a methyl group at position 7 of the thieno-pyrimidine ring showed potent VEGFR-2 inhibition (IC₅₀ = 150–199 nM), likely due to reduced steric hindrance at the ATP-binding pocket . Computational docking studies suggest hydrogen bonding with kinase residues (e.g., Asp1046 in VEGFR-2) .

Advanced Question: What strategies optimize yield and purity in multi-step syntheses?

Answer:

  • Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) reduces byproduct carryover .
  • pH control : Maintaining basic conditions (pH 8–9) during nucleophilic substitutions minimizes side reactions .
  • Catalyst screening : Transition metal catalysts (e.g., Pd/C) improve cross-coupling efficiency in arylations .

Advanced Question: How do substituents on the piperidine ring modulate biological activity?

Answer:
Modifications to the piperidine moiety significantly alter pharmacokinetics:

  • Methyl groups : Enhance lipophilicity (logP >3), improving blood-brain barrier penetration .
  • Aromatic substituents : Fluorobenzyl groups increase target selectivity by π-π stacking with hydrophobic kinase domains .
  • Carboxamide derivatives : Improve solubility (TPSA >78 Ų) and oral bioavailability (e.g., bioavailability score = 0.55) .

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Contradictions often arise from assay variability. Methodological solutions include:

  • Standardized assays : Use consistent enzyme sources (e.g., recombinant VEGFR-2) and substrate concentrations .
  • Comparative SAR analysis : Evaluate substituent effects across derivatives (e.g., comparing IC₅₀ values for methyl vs. chloro groups) .
  • Meta-analysis : Pool data from structurally analogous compounds (e.g., chromeno-pyrimidines) to identify trends .

Advanced Question: What computational tools predict the ADMET properties of this compound?

Answer:

  • Lipinski’s Rule of Five : Assess drug-likeness (molecular weight <500, logP <5) .
  • SwissADME : Predicts topological polar surface area (TPSA), critical for membrane permeability .
  • Molecular dynamics simulations : Model binding stability in target proteins (e.g., VEGFR-2) over 100-ns trajectories .

Advanced Question: What in vivo models are suitable for validating anticancer activity?

Answer:

  • Xenograft models : Implant human cancer cells (e.g., HCT-116 colon carcinoma) into immunodeficient mice to assess tumor growth inhibition .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .
  • Toxicity screens : Monitor liver enzymes (ALT/AST) and renal function to evaluate safety margins .

Advanced Question: How do crystallographic data inform formulation strategies?

Answer:

  • Polymorph screening : Identify stable crystalline forms (e.g., triclinic vs. monoclinic) to enhance solubility .
  • Salt formation : Hydrochloride salts improve thermal stability (melting point >200°C) and shelf life .
  • Excipient compatibility : Co-crystallization with polymers (e.g., PVP) prevents hydrate formation .

Basic Question: What safety protocols are essential during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., p-TsOH) .
  • Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

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